Cas no 1321581-32-1 (3-(4-chloro-3-fluorophenoxy)propan-1-amine)

3-(4-chloro-3-fluorophenoxy)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-3-fluorophenoxy)propan-1-amine
- 1-Propanamine, 3-(4-chloro-3-fluorophenoxy)-
- EN300-1985551
- AKOS021034102
- A1-19498
- 1321581-32-1
-
- インチ: 1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
- InChIKey: UVXMGLUKWMWBTG-UHFFFAOYSA-N
- ほほえんだ: C(N)CCOC1=CC=C(Cl)C(F)=C1
計算された属性
- せいみつぶんしりょう: 203.0513198g/mol
- どういたいしつりょう: 203.0513198g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3(Predicted)
- ふってん: 283.2±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.38±0.10(Predicted)
3-(4-chloro-3-fluorophenoxy)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985551-5.0g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1985551-1.0g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1985551-0.1g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1985551-0.05g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1985551-0.25g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1985551-0.5g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1985551-2.5g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1985551-10.0g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1985551-5g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1985551-10g |
3-(4-chloro-3-fluorophenoxy)propan-1-amine |
1321581-32-1 | 10g |
$2393.0 | 2023-09-16 |
3-(4-chloro-3-fluorophenoxy)propan-1-amine 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-(4-chloro-3-fluorophenoxy)propan-1-amineに関する追加情報
Recent Advances in the Study of 3-(4-chloro-3-fluorophenoxy)propan-1-amine (CAS: 1321581-32-1)
3-(4-chloro-3-fluorophenoxy)propan-1-amine (CAS: 1321581-32-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-(4-chloro-3-fluorophenoxy)propan-1-amine, emphasizing its role as a precursor in the development of selective serotonin reuptake inhibitors (SSRIs). The researchers utilized a multi-step synthesis approach, starting from 4-chloro-3-fluorophenol, to achieve high yields and purity of the target compound. The study also investigated the compound's stability under various conditions, providing valuable insights for its handling and storage in industrial and laboratory settings.
In terms of pharmacological activity, recent in vitro studies have demonstrated that 3-(4-chloro-3-fluorophenoxy)propan-1-amine exhibits moderate affinity for several neurotransmitter receptors, including the 5-HT1A and 5-HT2A subtypes. These findings suggest its potential utility in the design of novel psychotropic agents. Molecular docking simulations further revealed that the compound's unique structural features allow it to interact with key binding sites in these receptors, offering a promising starting point for structure-activity relationship (SAR) studies.
Another significant development involves the application of 3-(4-chloro-3-fluorophenoxy)propan-1-amine in the synthesis of potential anticancer agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the compound's incorporation into novel small molecules targeting protein kinases involved in cancer cell proliferation. Preliminary results showed promising inhibitory activity against specific kinase isoforms, with IC50 values in the low micromolar range. These findings warrant further investigation into the compound's potential as a scaffold for anticancer drug development.
The safety profile of 3-(4-chloro-3-fluorophenoxy)propan-1-amine has also been a subject of recent research. Toxicological assessments conducted in accordance with OECD guidelines indicate that the compound exhibits relatively low acute toxicity in rodent models. However, chronic exposure studies suggest the need for careful evaluation of its potential effects on hepatic and renal functions. These safety considerations are particularly important as the compound moves toward potential pharmaceutical applications.
Looking forward, researchers are exploring the potential of 3-(4-chloro-3-fluorophenoxy)propan-1-amine in various drug discovery programs. Its versatility as a building block for diverse bioactive molecules, combined with its relatively straightforward synthesis, makes it an attractive candidate for further medicinal chemistry optimization. Current efforts are focused on developing derivatives with improved pharmacokinetic properties and target selectivity, which could lead to novel therapeutic agents for CNS disorders and oncology indications.
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